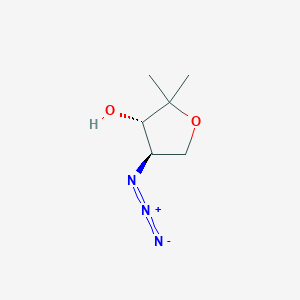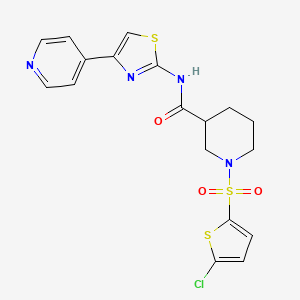
3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-((4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is an organic compound known for its unique chemical structure, which integrates multiple functional groups: a trifluoromethyl-substituted pyridine, a piperazine ring, a piperidine ring, and an oxadiazole ring. Such a structure imparts distinct physicochemical properties, making this compound valuable for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route involves a multistep process starting with the functionalization of pyridine to introduce the trifluoromethyl group. This is typically achieved through electrophilic aromatic substitution.
Subsequent steps involve the formation of the piperazine and piperidine rings via nucleophilic substitution and ring-closing reactions, followed by the incorporation of the oxadiazole moiety through a cyclization reaction under controlled temperature and pH conditions.
Industrial Production Methods
Industrial methods often leverage high-throughput techniques such as continuous flow reactors to ensure uniformity and scalability. Such methods may involve catalysts to accelerate specific steps and employ solvents that optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
The compound is prone to various reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Frequently involves agents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Occurs in the presence of nucleophiles or electrophiles under acidic or basic conditions, depending on the nature of the substituent to be replaced.
Major Products Formed
Oxidative reactions often yield higher oxidation state derivatives of the trifluoromethyl-substituted pyridine.
Reductive reactions typically produce deoxygenated or hydrogenated derivatives, modifying the piperazine or piperidine rings.
Substitution reactions result in the exchange of substituents on the pyridine ring or other positions, leading to a variety of structurally diverse products.
Aplicaciones Científicas De Investigación
Chemistry: : The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms. Biology : It is used in the development of novel bioactive compounds and as a probe in biochemical assays. Medicine : Researchers explore its potential as a therapeutic agent for conditions requiring modulation of neurological pathways or anti-inflammatory responses. Industry : It is applied in the synthesis of specialty chemicals and advanced materials, benefiting from its unique structural properties.
Mecanismo De Acción
The compound interacts with specific molecular targets such as receptors or enzymes. The trifluoromethyl group enhances lipophilicity and membrane permeability, aiding its interaction with intracellular targets. The piperazine and piperidine rings often mimic natural substrates, facilitating binding to biological macromolecules. The oxadiazole moiety might engage in hydrogen bonding or hydrophobic interactions, stabilizing the compound within its active site.
Comparación Con Compuestos Similares
Similar Compounds
5-((4-(4-(2-chloropyridin-6-yl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
3-Methyl-5-((4-(4-(4-fluorophenyl)piperazin-1-yl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
Unique Aspects
The trifluoromethyl group significantly enhances lipophilicity compared to similar structures.
The integration of these functional groups offers a unique combination of electronic and steric effects, influencing its reactivity and interactions differently.
Hope this has intrigued you enough—what else do you want to learn about?
Propiedades
IUPAC Name |
3-methyl-5-[[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O/c1-14-23-18(29-25-14)13-26-7-5-15(6-8-26)27-9-11-28(12-10-27)17-4-2-3-16(24-17)19(20,21)22/h2-4,15H,5-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVQIIVENZXOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)





![6-[(3R)-3-Aminopyrrolidin-1-yl]-3-ethyl-1H-pyrimidine-2,4-dione;dihydrochloride](/img/structure/B2406922.png)

![7-(4-(benzyloxy)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2406925.png)



![5-[2-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2406932.png)
![methyl 3-[(3-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2406934.png)
